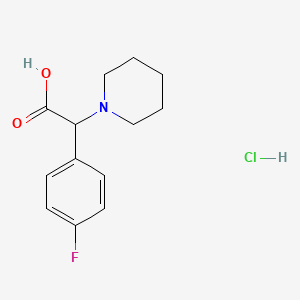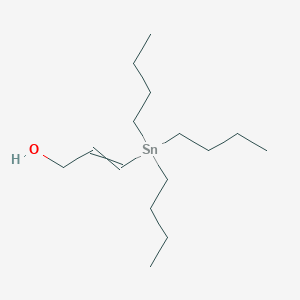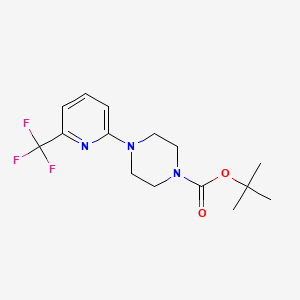
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate
概要
説明
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the tert-butyl group, pyridine substitution, and piperazine ring formation. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, Singireddi et al. designed and synthesized novel derivatives for anti-tubercular activity .
Molecular Structure Analysis
The molecular formula of tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate is C₁₉H₂₄F₃N₃O₂ . Its 3D structure reveals the spatial arrangement of atoms, influencing its interactions with biological targets. Crystallographic studies provide insights into bond angles, torsion angles, and intermolecular forces .
科学的研究の応用
Catalytic Activity in Chemistry
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate has been used in the synthesis and polymerization processes. For instance, the synthesis and polymerization of related compounds have yielded catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These compounds have shown effective catalytic activity in acylation chemistry, particularly in the acylation of tert-butanol with acetic anhydride to form tert-butyl acetate (Mennenga et al., 2015).
Synthesis and Characterization
The compound has been synthesized and characterized in several studies, showing its utility as an intermediate in various chemical reactions. For example, Sanjeevarayappa et al. (2015) detailed the synthesis and characterization of a similar compound, using techniques like LCMS, NMR, IR, and CHN elemental analysis, and evaluated its biological activities (Sanjeevarayappa et al., 2015).
Crystal Structure and Molecular Analysis
The crystal and molecular structures of tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate and its derivatives have been extensively studied. These studies provide insights into its molecular packing, bond lengths, and angles, which are crucial for understanding its chemical behavior and potential applications in drug development and other fields. For instance, the work by Gumireddy et al. (2021) focused on a sterically congested piperazine derivative, which is a pharmacologically useful core (Gumireddy et al., 2021).
Biological Activities
Although the focus is not on drug use, dosage, or side effects, it's noteworthy that some derivatives of tert-butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate have been evaluated for biological activities like antibacterial and anthelmintic properties. For example, a study by Kulkarni et al. (2016) synthesized derivatives and evaluated their antibacterial and antifungal activities (Kulkarni et al., 2016).
将来の方向性
特性
IUPAC Name |
tert-butyl 4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)12-6-4-5-11(19-12)15(16,17)18/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGLIQOOTTXVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443692.png)
![Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443693.png)
![1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester](/img/structure/B1443694.png)
![tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1443696.png)
![(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1443697.png)
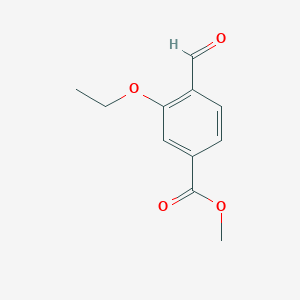
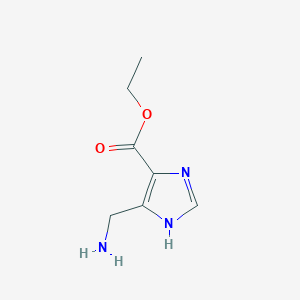
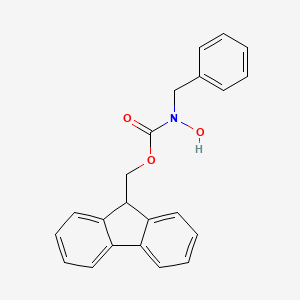
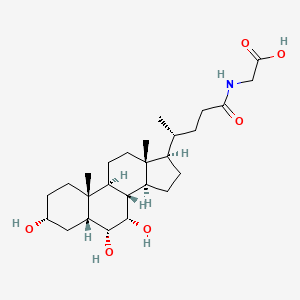
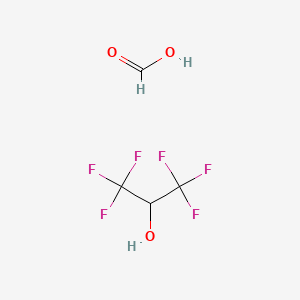
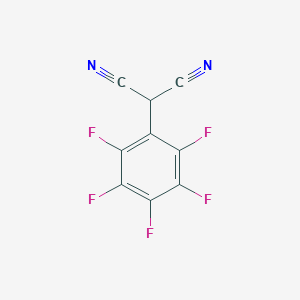
![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)
